molecular formula C10H11NO4 B14333488 N-(2-Formyl-4,5-dimethoxyphenyl)formamide CAS No. 111832-47-4

N-(2-Formyl-4,5-dimethoxyphenyl)formamide

Cat. No.: B14333488
CAS No.: 111832-47-4
M. Wt: 209.20 g/mol
InChI Key: ZLFZTTHZJJAYGJ-UHFFFAOYSA-N
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Description

N-(2-Formyl-4,5-dimethoxyphenyl)formamide is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.199 g/mol . This compound is characterized by the presence of formyl and dimethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-4,5-dimethoxyphenyl)formamide typically involves the formylation of 2,4-dimethoxyaniline. One common method is the reaction of 2,4-dimethoxyaniline with formic acid under acidic conditions to yield the desired formamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the formylation of aromatic amines with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-4,5-dimethoxyphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Formyl-4,5-dimethoxybenzoic acid.

    Reduction: 2-Hydroxymethyl-4,5-dimethoxyaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Formyl-4,5-dimethoxyphenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Formyl-4,5-dimethoxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Properties

CAS No.

111832-47-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2-formyl-4,5-dimethoxyphenyl)formamide

InChI

InChI=1S/C10H11NO4/c1-14-9-3-7(5-12)8(11-6-13)4-10(9)15-2/h3-6H,1-2H3,(H,11,13)

InChI Key

ZLFZTTHZJJAYGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)NC=O)OC

Origin of Product

United States

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